(+)-Ibogamine

Catalog No.
S629483
CAS No.
M.F
C19H24N2
M. Wt
280.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Ibogamine

Product Name

(+)-Ibogamine

IUPAC Name

(1S,15S,17R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13+,16+,19+/m0/s1

InChI Key

LRLCVRYKAFDXKU-HAELCTKSSA-N

Synonyms

ibogamine

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45

Isomeric SMILES

CC[C@@H]1C[C@H]2C[C@H]3[C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45

(+)-Ibogamine is a naturally occurring alkaloid primarily extracted from the plant Tabernanthe iboga, known for its psychoactive properties and potential therapeutic effects. It is classified as a central nervous system stimulant and has shown promise as an anti-addictive agent. The chemical structure of ibogamine is characterized by its complex indole framework, with the molecular formula C19H24N2C_{19}H_{24}N_{2} and a molar mass of approximately 280.415 g/mol . This compound is part of a larger family of iboga alkaloids, which are noted for their diverse pharmacological activities.

, particularly oxidation and reduction processes that modify its structure and biological activity. Key reactions include:

  • Oxidation: Ibogamine can be oxidized at multiple positions, leading to the formation of various derivatives, which may possess altered pharmacological properties .
  • Demethoxycarbonylation: A significant synthetic route for ibogamine involves the demethoxycarbonylation of coronaridine, producing ibogamine in a one-step process .
  • Diels-Alder Reactions: These reactions are employed in synthetic pathways to construct the indole framework of ibogamine and its derivatives .

Ibogamine exhibits notable biological activities, particularly in neuropharmacology. Research indicates that it:

  • Reduces Substance Use: Studies have demonstrated that ibogamine significantly decreases self-administration of cocaine and morphine in animal models, suggesting its potential as an anti-addictive agent .
  • Modulates Neurotransmitter Systems: It interacts with several neurotransmitter receptors, including kappa-opioid receptors, N-methyl-D-aspartate receptors, nicotinic acetylcholine receptors, and serotonin receptors. Additionally, it inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase .
  • Anti-convulsant Properties: The compound has been investigated for its anticonvulsant effects, contributing to its therapeutic profile in treating neurological disorders .

The synthesis of ibogamine can be approached through several methods:

  • Natural Extraction: Obtained from the root bark of Tabernanthe iboga.
  • Chemical Synthesis:
    • Demethoxycarbonylation of Coronaridine: This method is efficient and leads directly to ibogamine with minimal steps involved .
    • Total Synthesis: Various total synthesis strategies have been developed using Diels-Alder reactions and other organic transformations to construct the complex structure of ibogamine from simpler precursors .

Ibogamine's applications are primarily in pharmacology and neuroscience:

  • Substance Use Disorder Treatment: Due to its ability to reduce cravings for addictive substances, ibogamine is being explored as a treatment for various forms of addiction, including opioid dependence .
  • Neuropharmacological Research: It serves as a valuable tool in studies investigating the mechanisms of addiction and other neurological conditions due to its unique pharmacological profile .

Research on ibogamine's interactions reveals its complex pharmacodynamics:

  • Receptor Binding Studies: Ibogamine binds to multiple receptor types, influencing neurotransmitter release and activity within the brain. Its interaction with kappa-opioid receptors is particularly noteworthy due to its implications in pain modulation and addiction pathways .
  • Pharmacokinetics: Studies indicate that ibogamine's effects can vary based on dosage and administration route, necessitating further investigation into optimal therapeutic protocols .

Ibogamine shares structural and functional similarities with several other alkaloids. Here are some comparable compounds:

CompoundStructural FeaturesUnique Properties
IbogaineSimilar indole structureStronger psychoactive effects; used in addiction therapy
CoronaridineRelated indole alkaloidExhibits similar pharmacological properties but with different receptor affinities
HarmalineContains a beta-carboline structureKnown for hallucinogenic effects; affects serotonin receptors
DesethylcoronaridineA derivative of coronaridinePotentially less potent than ibogamine but shares some biological activity

Ibogamine is unique due to its specific receptor interactions and lower tremor-inducing effects compared to related alkaloids like ibogaine and harmaline. This distinct profile makes it an interesting candidate for further research into addiction treatment and neuropharmacology .

Molecular Structure and Formula

(+)-Ibogamine is a monoterpenoid indole alkaloid with the molecular formula C₁₉H₂₄N₂ and a molecular weight of 280.415 g/mol [1] [7]. The compound belongs to the iboga alkaloid family and serves as a fundamental structural unit for numerous related natural products [1]. The molecule features a complex pentacyclic architecture that includes an indole nucleus fused with an isoquinuclidine ring system [2] [15].

The structural framework of (+)-ibogamine consists of a 3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8-tetraene core structure [1]. This intricate polycyclic system incorporates an indole moiety at positions 7-12, a seven-membered tetrahydroazepine ring, and a characteristic isoquinuclidine bicycle [2] [15]. The ethyl substituent at position 17 represents a key structural feature that distinguishes ibogamine from other related alkaloids [1] [7].

PropertyValue
Molecular FormulaC₁₉H₂₄N₂
Molecular Weight280.415 g/mol
Exact Mass280.193949 g/mol
Monoisotopic Mass280.19400 g/mol
Chemical Name17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8-tetraene

Stereochemistry and Enantiomeric Forms

(+)-Ibogamine contains multiple stereogenic centers within its pentacyclic framework, resulting in complex three-dimensional stereochemistry [2] [15]. The molecule possesses four defined stereocenters that determine its absolute configuration and contribute to its specific optical activity [25]. These chiral centers are located at positions that are critical for the compound's structural integrity and biological recognition [15].

The absolute configuration of (+)-ibogamine follows the (1R,15R,17S,18S) designation, which corresponds to the natural enantiomer found in plant sources [1] [2]. This stereochemical arrangement is characteristic of the ibogaine alkaloid series and distinguishes it from the opposite enantiomeric series represented by catharanthine [15]. The stereochemistry at these positions is maintained through the biosynthetic pathway and represents the thermodynamically favored configuration [2].

Racemic (±)-Ibogamine Characteristics

Racemic (±)-ibogamine represents an equimolar mixture of both (+) and (-) enantiomers of the compound [5] [24]. Synthetic approaches to ibogamine frequently yield the racemic mixture, which has been successfully prepared through multiple total synthesis routes with yields reaching up to 24% overall [5] [24]. The racemic form has proven valuable for structure-activity relationship studies and serves as a starting material for further chemical transformations [5].

Recent synthetic methodologies have achieved gram-scale production of (±)-ibogamine through a nine-step synthetic sequence [5] [24]. This synthetic route employs a Mitsunobu fragment coupling reaction followed by macrocyclic Friedel-Crafts alkylation to establish the core nitrogen-containing framework [5]. The approach demonstrates the feasibility of accessing substantial quantities of racemic material for research applications [24].

Synthesis ParameterValue
Total Steps9
Overall Yield24%
Scale AchievedGram quantities
Key ReactionsMitsunobu coupling, Friedel-Crafts alkylation

Enantiomeric Differentiation

Enantiomeric differentiation of (+)- and (-)-ibogamine can be achieved through several analytical and synthetic approaches [15] [16]. Optical rotation measurements provide a direct method for distinguishing between the enantiomers, with the (+) form displaying positive rotation values under standard conditions [15]. Circular dichroism spectroscopy represents another powerful technique for enantiomeric differentiation, particularly useful for determining absolute configurations in structurally related compounds [15].

Enantioselective synthesis strategies have been developed to access optically pure (+)-ibogamine [15] [6]. These approaches often focus on asymmetric construction of the isoquinuclidine ring system, which serves as the stereochemical control element for the entire molecule [15]. Recent synthetic advances have employed chiral catalysts and asymmetric transformations to achieve high enantiomeric excess in the final products [6] [15].

The natural abundance and biological activity differences between enantiomers have been documented in various studies [6] [15]. Both enantiomers of ibogamine demonstrate activity in reducing self-administration behaviors in animal models, indicating that biological activity is not strictly dependent on absolute stereochemistry [6]. However, the natural (+) form typically predominates in plant sources and represents the biosynthetically preferred configuration [15].

Physical Constants and Properties

(+)-Ibogamine exhibits characteristic physical properties that reflect its complex molecular structure and stereochemistry [1] [7]. The compound displays a density of 1.18 g/cm³ and a calculated boiling point of 452.2°C at 760 mmHg [7]. These thermal properties indicate significant intermolecular interactions and structural stability under standard conditions [7].

The compound demonstrates limited volatility with a vapor pressure of 2.28 × 10⁻⁸ mmHg at 25°C [7]. The flash point is reported as 227.3°C, indicating relatively low flammability under normal handling conditions [7]. The refractive index value of 1.657 reflects the compound's optical density and aromatic character [7].

Physical PropertyValue
Density1.18 g/cm³
Boiling Point452.2°C at 760 mmHg
Flash Point227.3°C
Vapor Pressure2.28 × 10⁻⁸ mmHg at 25°C
Refractive Index1.657
Polar Surface Area19.03 Ų
LogP3.86590

Solubility characteristics of (+)-ibogamine indicate moderate lipophilicity, consistent with its LogP value of 3.86590 [7]. The polar surface area of 19.03 Ų suggests limited hydrogen bonding capacity and primarily hydrophobic character [7]. These properties influence the compound's biological distribution and membrane permeability characteristics [27].

Spectroscopic Characteristics

The spectroscopic profile of (+)-ibogamine provides detailed structural information and serves as the primary means of compound identification and characterization [9] [11] [20]. Nuclear magnetic resonance spectroscopy reveals characteristic patterns that reflect the compound's pentacyclic architecture and stereochemical features [9] [11].

Proton nuclear magnetic resonance spectroscopy of (+)-ibogamine displays signals consistent with the indole aromatic system, the isoquinuclidine bicycle, and the ethyl substituent [9] [11]. The aromatic region typically shows signals corresponding to the four indole protons, while the aliphatic region contains multiple overlapping signals from the polycyclic framework [9]. Chemical shift patterns and coupling constants provide crucial information for stereochemical assignment [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the expected nineteen carbon signals corresponding to the molecular formula [11] [22]. The spectrum displays characteristic patterns for quaternary carbons, aromatic carbons, and aliphatic carbons that are diagnostic for the ibogamine structure [22]. Chemical shift values and multiplicities provide detailed structural information about the carbon framework [11].

Spectroscopic MethodKey Characteristics
¹H Nuclear Magnetic ResonanceIndole aromatic signals, isoquinuclidine patterns
¹³C Nuclear Magnetic Resonance19 carbon signals, quaternary and aromatic carbons
Mass SpectrometryMolecular ion at m/z 280, characteristic fragmentation
Infrared SpectroscopyIndole stretching frequencies, aliphatic C-H bonds

Mass spectrometry of (+)-ibogamine produces a molecular ion peak at m/z 280, corresponding to the molecular weight [1] [20]. Fragmentation patterns provide structural information through characteristic neutral losses and ion formations [13] [20]. Electron ionization mass spectrometry typically shows base peaks and diagnostic fragment ions that confirm the structural assignment [20].

Infrared spectroscopy reveals absorption bands characteristic of the indole nucleus and aliphatic framework [20]. The spectrum displays stretching frequencies corresponding to aromatic C-H bonds, aliphatic C-H bonds, and C-N stretching vibrations [20]. These spectroscopic features provide complementary structural information for compound identification [20].

Tabernanthe iboga, commonly known as iboga, represents the most significant natural source of (+)-ibogamine [1]. This evergreen rainforest shrub, native to western equatorial Africa and belonging to the Apocynaceae family, concentrates ibogamine primarily in its root bark tissues [2]. Research has demonstrated that ibogamine constitutes up to 5% of the total alkaloid content in T. iboga root bark, with total alkaloid concentrations reaching approximately 6% of the dry weight [3] [4].

Quantitative analyses reveal considerable variation in ibogamine concentrations across different T. iboga samples. Studies report ibogamine levels ranging from 0.097% to 0.40% of root bark dry weight [5]. This variability appears to correlate with factors including plant age, growing conditions, and geographic origin of the specimens [6]. Notably, samples from Gabonese Pygmy communities, which possess extensive ethnobotanical expertise with T. iboga, have yielded particularly high alkaloid concentrations, suggesting that traditional selection practices may enhance alkaloid production [6].

The distribution pattern within T. iboga shows preferential accumulation in root tissues, with the root bark serving as the primary repository for ibogamine and related alkaloids [7] [8]. High expression levels of biosynthetic enzymes, including ibogamine 10-hydroxylase and related cytochrome P450 enzymes, have been detected specifically in ibogamine-accumulating plant tissues, confirming the tissue-specific nature of alkaloid production [7] [8].

Presence in Tabernaemontana Species

Multiple Tabernaemontana species have emerged as significant alternative sources of (+)-ibogamine, with Mexican species showing particular promise [9] [10] [11]. Tabernaemontana amygdalifolia demonstrates the highest ibogamine concentrations among studied species, with root bark levels ranging from 0.76% to 0.96% of dry weight [5]. This concentration exceeds that found in many T. iboga samples, positioning T. amygdalifolia as a potentially valuable commercial source.

Tabernaemontana alba and T. arborea exhibit moderate ibogamine concentrations, with T. alba showing 0.042% to 0.30% and T. arborea containing approximately 0.036% of dry weight [12] [5]. These Mexican species demonstrate considerable intraspecific variability, suggesting opportunities for selective breeding to enhance alkaloid yields [13] [12]. Principal component analysis has revealed that separation between Tabernaemontana species can be attributed to quantitative differences in major alkaloids, including ibogamine [9] [10].

Tabernaemontana donnell-smithii contains ibogamine at concentrations ranging from 0.028% to 0.032% of root bark dry weight [5]. Although these levels are relatively modest, the species remains of interest due to its production of related alkaloids and potential for biotechnological enhancement [11] [14].

Malaysian Tabernaemontana corymbosa has yielded multiple ibogamine derivatives, including novel compounds such as 19(S)-hydroxyibogamine and various hydroxylated analogs [15] [16]. This species has provided insights into the structural diversity possible within the ibogamine alkaloid family [15] [17].

Additional Plant Sources

The genus Ervatamia (also classified as Tabernaemontana) represents another significant source of ibogamine and related alkaloids [18] [19]. Ervatamia officinalis, distributed primarily in China's Guangdong and Hainan provinces, has yielded numerous ibogamine-type alkaloids, including novel compounds with unique structural modifications [18] [20] [21]. Seven new iboga-type alkaloids were isolated from this species, with absolute configurations determined through X-ray diffraction and electronic circular dichroism analyses [18].

Ervatamia orientalis produces ibogamine alongside related alkaloids including iboxygaine and voacristine [19]. This species demonstrates the widespread occurrence of ibogamine throughout the Ervatamia genus, supporting the taxonomic relationship between Ervatamia and Tabernaemontana [19].

Catharanthus roseus, while not a primary source of ibogamine itself, contains coronaridine, a closely related alkaloid that can be converted to ibogamine through demethoxycarbonylation processes [22]. Recent analyses have confirmed the presence of (-)-coronaridine in C. roseus seedlings, with peak concentrations occurring 3-4 weeks post-germination [22]. This finding expands the potential biotechnological applications for ibogamine production.

Voacanga africana contains trace amounts of ibogamine (less than 0.01% dry weight) [23] [24]. While not significant as a direct source, V. africana produces substantial quantities of voacangine, which serves as a precursor for semi-synthetic ibogamine production [23] [24].

Tissue-Specific Concentration Patterns

Detailed analyses across multiple species reveal consistent tissue-specific accumulation patterns for (+)-ibogamine [13] [12] [25]. Root bark tissues consistently demonstrate the highest concentrations, with outer bark layers containing significantly more alkaloid than inner bark regions [6]. This distribution pattern reflects the specialized nature of alkaloid biosynthesis and storage in Apocynaceae species.

Stem bark tissues generally contain moderate to low concentrations of ibogamine compared to root bark [13] [12]. In Tabernaemontana species, stem bark concentrations typically range from 10% to 50% of corresponding root bark levels [13]. Leaf tissues show variable but generally lower concentrations, with some species maintaining detectable levels while others show minimal accumulation [12] [26].

Seed tissues present a unique distribution pattern, with alkaloids concentrated primarily in the endosperm region rather than the embryo [25]. This localization suggests distinct physiological roles for alkaloids in seed development and germination processes. Studies of Voacanga africana seeds using laser ablation direct analysis in real-time imaging mass spectrometry have confirmed the endosperm-specific localization of related alkaloids [25].

Developmental studies reveal temporal variations in ibogamine accumulation. In Catharanthus roseus, coronaridine (the carboxylated precursor of ibogamine) shows peak accumulation during early seedling development, gradually decreasing as plants mature and begin flowering [22]. This pattern suggests metabolic regulation tied to developmental stage and resource allocation.

Plant tissue culture studies consistently demonstrate the absence of ibogamine in undifferentiated callus cultures [13] [12]. Alkaloid production requires organized tissue structure and specific cell types, indicating that successful biotechnological production will necessitate whole plant regeneration or specialized cell culture systems that maintain differentiated alkaloid-producing cells.

Plant SpeciesRoot Bark (% dry weight)Stem Bark (% dry weight)Leaves (% dry weight)Geographic Origin
T. iboga0.097-0.40 [5]Not reportedNot reportedCentral Africa
T. amygdalifolia0.76-0.96 [5]Lower than rootNot reportedMexico
T. alba0.042-0.30 [5]Present [13]Present [13]Mexico
T. arborea0.036 [5]Present [13]Present [13]Mexico
T. corymbosaNot reportedPresent [15]Present [16]Malaysia
E. officinalisNot reportedNot reportedPresent [18]China

XLogP3

3.9

Wikipedia

Ibogamine

Dates

Last modified: 07-20-2023

Explore Compound Types